

Application Notes and Protocols for Testing Rac109 Synergy with Other TB Drugs

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Compound of Interest

Compound Name: Rac 109

Cat. No.: B15618857

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Introduction

Rac109 (also known as SQ109) is a promising anti-tuberculosis drug candidate with a multi-target mechanism of action, making it a strong candidate for combination therapy.[1][2] It is an ethambutol analog that inhibits the MmpL3 transporter, which is crucial for the transport of trehalose monomycolate, a key precursor for the mycobacterial cell wall.[3][4][5] Additionally, Rac109 disrupts menaquinone biosynthesis and acts as an uncoupler, collapsing the proton motive force of the bacterial cell membrane.[1][6] This multifaceted attack reduces the likelihood of resistance development and creates opportunities for synergistic interactions with other anti-TB agents.[3]

These application notes provide detailed protocols for assessing the synergistic potential of Rac109 with other tuberculosis drugs using established in vitro methods.

Data Presentation: Rac109 Synergy with First-Line TB Drugs

The following table summarizes the in vitro synergistic, additive, and neutral interactions of Rac109 with first-line anti-tuberculosis drugs against *Mycobacterium tuberculosis*. Synergy is determined by the Fractional Inhibitory Concentration Index (FICI), where a $FICI \leq 0.5$ indicates synergy.

| Drug Combination | Interaction Type | Key Findings | Reference |
|-----------------------|------------------|---|-----------|
| Rac109 + Isoniazid | Synergistic | Strong synergy observed with both drugs at 0.5 x MIC. | [7] |
| Rac109 + Rifampicin | Synergistic | Potent synergy observed with Rac109 at 0.5 x MIC and rifampicin at as low as 0.1 x MIC. Rac109 also lowered the MIC of rifampicin for rifampicin-resistant strains. | [7][8] |
| Rac109 + Streptomycin | Additive | An additive effect was observed at certain concentrations. | [7] |
| Rac109 + Ethambutol | No Interaction | No synergistic or additive effects were observed. | [7] |
| Rac109 + Pyrazinamide | No Interaction | No synergistic or additive effects were observed. | [7] |

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a widely used method to evaluate the in vitro interaction of two antimicrobial agents.[1][9]

a. Materials and Reagents:

- Mycobacterium tuberculosis strain (e.g., H37Rv)

- Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80
- Rac109 (SQ109) powder
- Partner anti-TB drug powder (e.g., isoniazid, rifampicin)
- 96-well microtiter plates
- Resazurin sodium salt solution (for viability testing)
- Sterile DMSO for dissolving drugs
- Incubator at 37°C

b. Protocol:

- Drug Preparation: Prepare stock solutions of Rac109 and the partner drug in DMSO. Further dilute in 7H9 broth to the desired starting concentrations.
- Plate Setup:
 - In a 96-well plate, serially dilute Rac109 two-fold along the y-axis (e.g., rows A-G).
 - Serially dilute the partner drug two-fold along the x-axis (e.g., columns 1-10).
 - This creates a matrix of wells with varying concentrations of both drugs.
 - Include control wells:
 - Row H: Rac109 only (to determine its MIC).
 - Column 11: Partner drug only (to determine its MIC).
 - Column 12: Drug-free control (for bacterial growth).
- Inoculation: Prepare a mid-log phase culture of *M. tuberculosis* and dilute it to a final concentration of approximately 5×10^5 CFU/mL in 7H9 broth. Add the bacterial suspension to each well of the microtiter plate.

- Incubation: Seal the plates and incubate at 37°C for 7-14 days.
- Readout: After incubation, add resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest drug concentration that prevents this color change.
- Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each well that shows no growth:
 - $\text{FIC of Drug A} = (\text{MIC of Drug A in combination}) / (\text{MIC of Drug A alone})$
 - $\text{FIC of Drug B} = (\text{MIC of Drug B in combination}) / (\text{MIC of Drug B alone})$
 - $\text{FICI} = \text{FIC of Drug A} + \text{FIC of Drug B}$
 - Interpretation:
 - $\text{FICI} \leq 0.5$: Synergy
 - $0.5 < \text{FICI} \leq 4.0$: Additive/Indifference
 - $\text{FICI} > 4.0$: Antagonism

Time-Kill Assay

The time-kill assay provides information on the bactericidal or bacteriostatic nature of drug combinations over time.

a. Materials and Reagents:

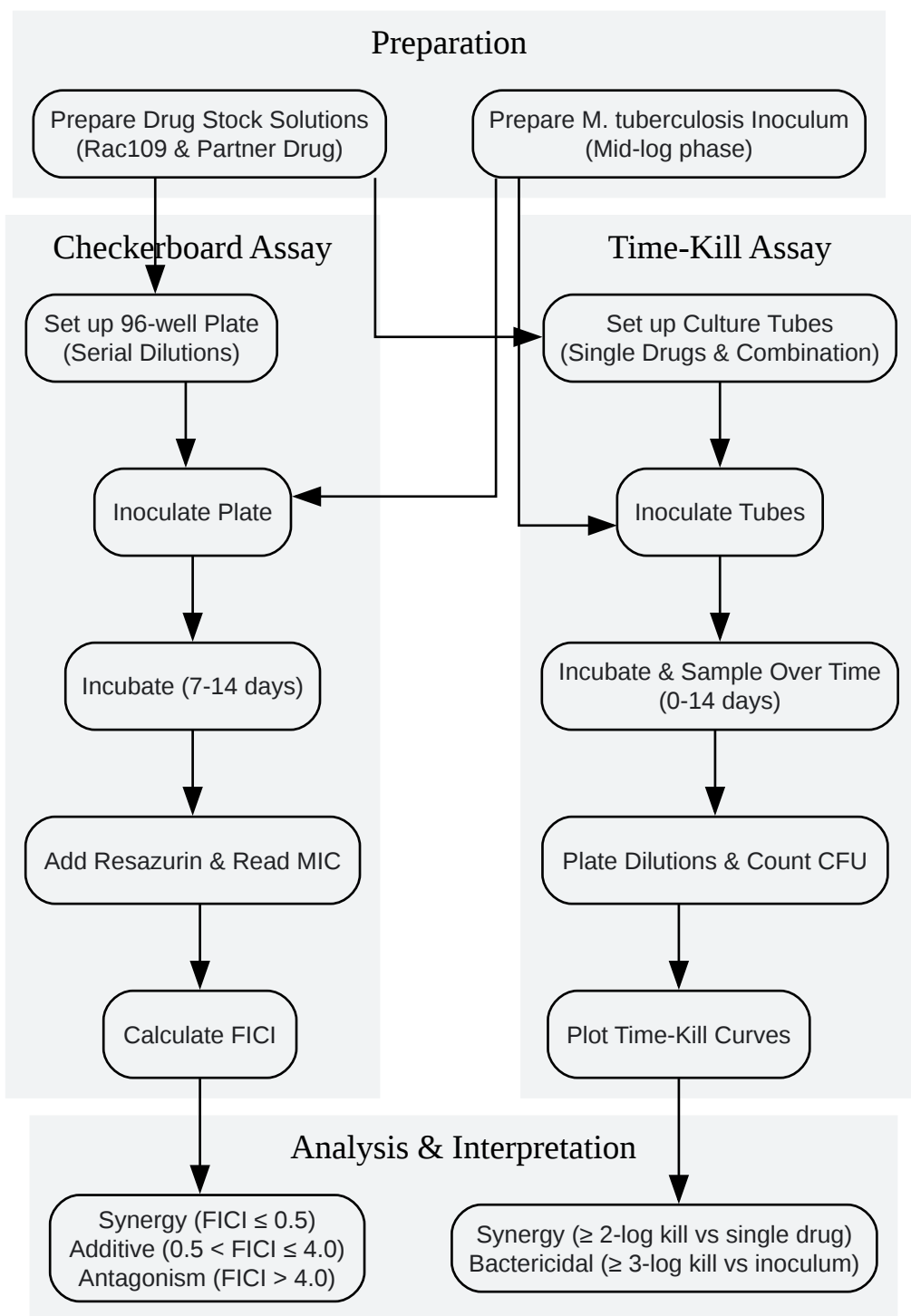
- Same as for the checkerboard assay.
- Middlebrook 7H10 agar plates.
- Sterile saline or PBS for dilutions.

b. Protocol:

- Setup: In sterile tubes or flasks, prepare 7H9 broth with one of the following:

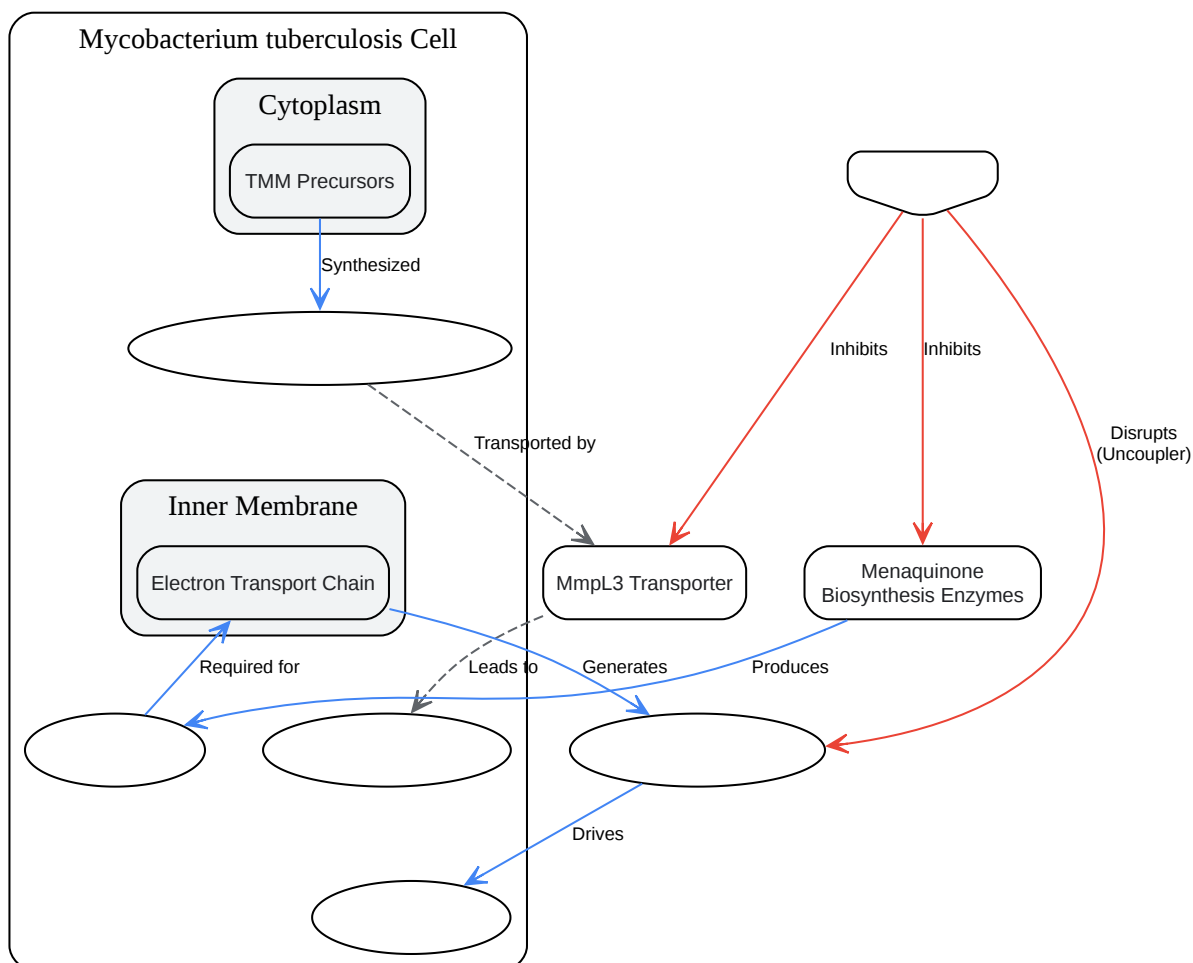
- No drug (growth control)
- Rac109 alone (at a specific concentration, e.g., 1x MIC)
- Partner drug alone (at a specific concentration, e.g., 1x MIC)
- Rac109 + partner drug (at synergistic concentrations determined from the checkerboard assay).
- Inoculation: Inoculate each tube with a standardized *M. tuberculosis* suspension to a final density of $\sim 10^5$ - 10^6 CFU/mL.
- Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 7, 10, and 14 days), collect an aliquot from each tube.
- Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto 7H10 agar. Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
- Data Analysis: Count the colonies on the plates to determine the CFU/mL at each time point. Plot log₁₀ CFU/mL versus time.
 - Synergy: $A \geq 2\text{-log}_{10}$ decrease in CFU/mL by the combination compared to the most active single agent.
 - Bactericidal activity: $A \geq 3\text{-log}_{10}$ decrease in CFU/mL compared to the initial inoculum.

Mandatory Visualizations



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Caption: Workflow for in vitro synergy testing of Rac109.



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Caption: Multi-target mechanism of action of Rac109 in *M. tuberculosis*.

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References

- 1. Pharmacokinetics and Target Attainment of SQ109 in Plasma and Human-Like Tuberculosis Lesions in Rabbits - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. SQ109 | Working Group for New TB Drugs [newtbdrugs.org]
- 3. MmpL3 Inhibition as a Promising Approach to Develop Novel Therapies against Tuberculosis: A Spotlight on SQ109, Clinical Studies, and Patents Literature - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Targeting MmpL3 for anti-tuberculosis drug development - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 6. An investigation into the mechanism of action of the tuberculosis drug candidate SQ109 and of its metabolites and analogs, in Mycobacteria - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
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